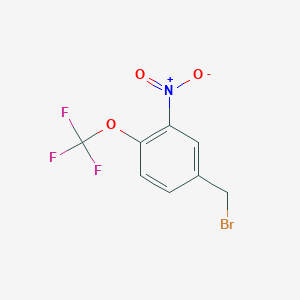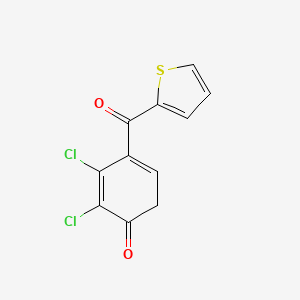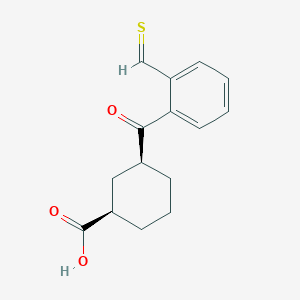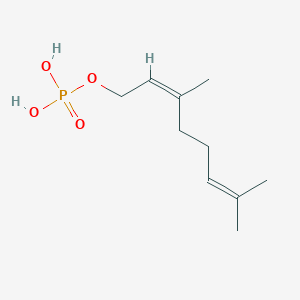
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with fluorobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclopent-3-en-1-yl boronic acid or ester reacts with 4-fluorobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine in the presence of a Lewis acid catalyst).
Major Products Formed
Oxidation: Cyclopent-3-en-1-yl ketones or alcohols.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted fluorobenzene derivatives.
Applications De Recherche Scientifique
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentene and fluorobenzene moieties can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopent-3-en-1-yl)benzene: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluorobenzylcyclopentane: Contains a cyclopentane ring instead of a cyclopentene ring, affecting its reactivity and applications.
1-(Cyclopent-3-en-1-yl)-4-chlorobenzene:
Uniqueness
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H11F |
|---|---|
Poids moléculaire |
162.20 g/mol |
Nom IUPAC |
1-cyclopent-3-en-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1-2,5-9H,3-4H2 |
Clé InChI |
HLJHGCOXXQBAIY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









